N-(Hexan-2-YL)prop-2-enamide
Description
N-(Hexan-2-yl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone (CH₂=CH–CONH–) substituted with a hexan-2-yl group. The hexan-2-yl substituent introduces a six-carbon chain branched at the second position, which may influence its physicochemical properties, reactivity, and biological activity.
Properties
CAS No. |
72469-37-5 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-hexan-2-ylprop-2-enamide |
InChI |
InChI=1S/C9H17NO/c1-4-6-7-8(3)10-9(11)5-2/h5,8H,2,4,6-7H2,1,3H3,(H,10,11) |
InChI Key |
JXRGQGSCLOUNTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)NC(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N-(Hexan-2-yl)prop-2-enamide with structurally related acrylamide derivatives, focusing on substituent effects, molecular properties, and biological activities.
Structural and Molecular Comparisons
Table 1: Key Molecular Properties of this compound and Analogs
Key Observations :
- Branching Effects : The hexan-2-yl group in the target compound introduces steric hindrance compared to linear alkyl substituents (e.g., N-hexyl-2-methylprop-2-enamide) . This may reduce solubility in polar solvents but enhance lipid membrane permeability.
- Aromatic vs. Alkyl Substituents: Moupinamide and related phenolic acrylamides exhibit significant anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μmol/L) due to electron-rich aromatic groups, whereas alkyl-substituted analogs lack reported bioactivity .
- Molecular Weight : The target compound (155.24 g/mol) is smaller than aromatic analogs like Moupinamide (327.37 g/mol), suggesting differences in pharmacokinetics and bioavailability.
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